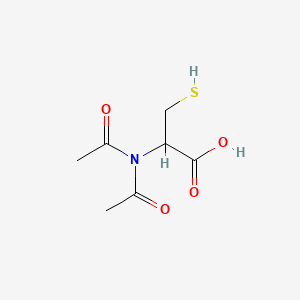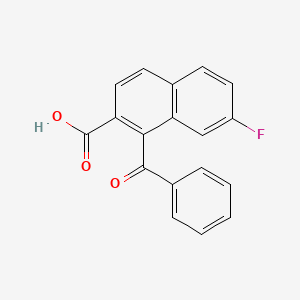
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a benzoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- typically involves the introduction of a benzoyl group and a fluorine atom to the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic ring.
Reduction: Reduction reactions can be used to remove the benzoyl group or to reduce the carboxylic acid to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Reduced products such as naphthalenemethanol or naphthalenecarboxaldehyde.
Substitution: Substituted naphthalene derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- involves its interaction with specific molecular targets. The benzoyl group and fluorine atom can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylicacid, 1-benzoyl-: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Naphthalenecarboxylicacid, 1-fluoro-: Lacks the benzoyl group, affecting its chemical properties and applications.
1-Naphthalenecarboxylicacid, 2-benzoyl-7-fluoro-: Positional isomer with different substitution pattern on the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- is unique due to the presence of both the benzoyl group and the fluorine atom, which confer distinct chemical and biological properties
Properties
CAS No. |
3799-82-4 |
|---|---|
Molecular Formula |
C18H11FO3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-benzoyl-7-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H11FO3/c19-13-8-6-11-7-9-14(18(21)22)16(15(11)10-13)17(20)12-4-2-1-3-5-12/h1-10H,(H,21,22) |
InChI Key |
YLIUCAQSHLOQND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC3=C2C=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



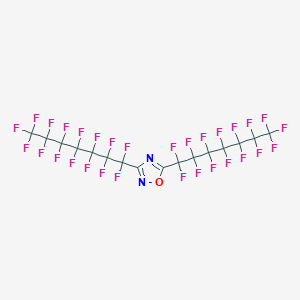
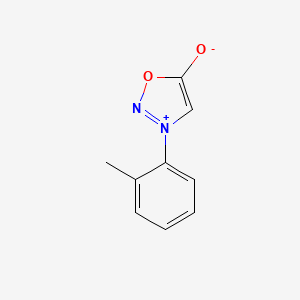
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
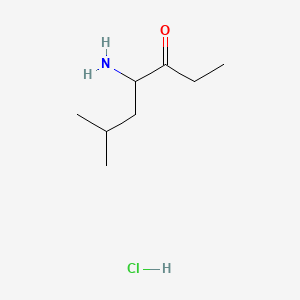
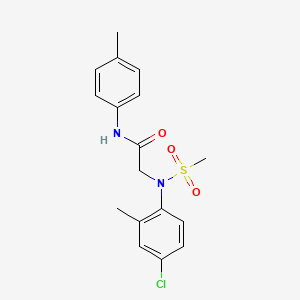
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)

